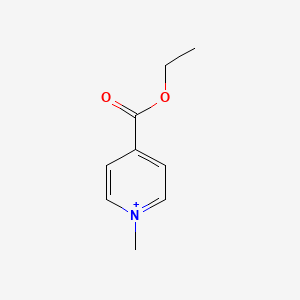

Pyridinium, 4-(ethoxycarbonyl)-1-methyl-

Description

BenchChem offers high-quality Pyridinium, 4-(ethoxycarbonyl)-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinium, 4-(ethoxycarbonyl)-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

46052-17-9 |

|---|---|

Molecular Formula |

C9H12NO2+ |

Molecular Weight |

166.20 g/mol |

IUPAC Name |

ethyl 1-methylpyridin-1-ium-4-carboxylate |

InChI |

InChI=1S/C9H12NO2/c1-3-12-9(11)8-4-6-10(2)7-5-8/h4-7H,3H2,1-2H3/q+1 |

InChI Key |

RQVSRLSCWUJZKO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=[N+](C=C1)C |

Origin of Product |

United States |

Significance of Pyridinium Core Structures in Advanced Organic Chemistry

The pyridinium (B92312) cation, the conjugate acid of pyridine (B92270), is an aromatic heterocyclic structure that is isoelectronic with benzene (B151609). rsc.org This structural feature imparts significant stability, yet the permanent positive charge on the nitrogen atom renders the ring electron-deficient and susceptible to nucleophilic attack. This inherent reactivity makes pyridinium salts valuable intermediates and catalysts in a wide array of organic transformations.

Structurally diverse pyridinium salts are found in many natural products and bioactive pharmaceuticals, playing a crucial role in their function. rsc.org One of the most notable examples is the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a coenzyme present in all living cells, which features a pyridinium core that is central to its role in redox reactions. The reversible reduction of the pyridinium ring in NAD+ to form NADH is a fundamental process in metabolism.

In the realm of synthetic chemistry, pyridinium salts are employed as:

Catalysts: Their ability to act as phase-transfer catalysts and as precursors to N-heterocyclic carbenes (NHCs) makes them valuable in promoting various organic reactions.

Reagents: They are used as mild oxidizing agents and as precursors for the synthesis of more complex heterocyclic systems, such as dihydropyridines and piperidines. nih.gov

Ionic Liquids: Many pyridinium salts are liquid at or near room temperature and are explored as environmentally benign solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. rsc.org

Functional Materials: The charged nature and aromaticity of the pyridinium core make it an attractive component for materials with applications in gene delivery and electronics. mdpi.com

The continuous exploration of pyridinium chemistry is driven by the desire to create novel molecules with tailored properties for applications ranging from medicine to materials science.

Overview of Pyridinium, 4 Ethoxycarbonyl 1 Methyl As a Foundational Model Compound

Pyridinium (B92312), 4-(ethoxycarbonyl)-1-methyl- is a simple N-alkylated, C4-substituted pyridinium salt. Its structure consists of a pyridine (B92270) ring that has been N-methylated, resulting in a positively charged nitrogen atom, and an ethoxycarbonyl group (-COOEt) at the 4-position of the ring. It is typically handled as a salt with a counter-ion, such as iodide.

While not as widely studied as some more complex pyridinium derivatives, its significance lies in its role as a foundational model compound. Its structure embodies the key features of the pyridinium class in a relatively simple and accessible form:

Electronic Effects: The ethoxycarbonyl group is a strong electron-withdrawing group. Its placement at the 4-position (para to the nitrogen) significantly enhances the electrophilicity of the pyridinium ring, particularly at the 2- and 6-positions. This makes the compound an excellent model for studying the influence of electronic effects on the reactivity of the pyridinium core towards nucleophiles.

Steric Simplicity: The methyl group on the nitrogen and the ethoxycarbonyl group at the 4-position present minimal steric hindrance, allowing researchers to study the fundamental reactivity of the pyridinium ring without complicating steric factors.

Synthetic Accessibility: The synthesis of this compound is straightforward, typically involving the N-alkylation (quaternization) of the parent pyridine, ethyl isonicotinate (B8489971), with an alkylating agent like methyl iodide. This accessibility makes it an ideal starting point for more complex synthetic endeavors.

These characteristics make Pyridinium, 4-(ethoxycarbonyl)-1-methyl- a valuable tool for mechanistic studies, allowing for a clear understanding of reaction pathways before applying them to more complex and sterically hindered pyridinium systems.

Below is a table summarizing some of the key properties of the iodide salt of this compound.

| Property | Value |

| Chemical Formula | C9H12INO2 |

| CAS Number (Iodide Salt) | 10129-59-6 |

| Molecular Weight (Iodide Salt) | 293.10 g/mol |

| Canonical SMILES | CCOC(=O)c1ccn+cc1 |

| InChI Key | FQOKOMRRBUMQST-UHFFFAOYSA-N |

Scope and Research Imperatives for Pyridinium, 4 Ethoxycarbonyl 1 Methyl Studies

Alkylation Strategies for Pyridinium Salt Formation

The formation of the pyridinium salt is a crucial step in the synthesis of Pyridinium, 4-(ethoxycarbonyl)-1-methyl-. This is typically achieved through the N-alkylation of a suitable pyridine (B92270) precursor. The regioselectivity of this reaction is a key consideration, ensuring the alkyl group is introduced at the nitrogen atom.

Regioselective N-Alkylation of Pyridine Precursors

The nitrogen atom in the pyridine ring is the most nucleophilic site, making it the primary target for alkylation. In precursors such as ethyl 4-pyridinecarboxylate (also known as ethyl isonicotinate), the presence of the electron-withdrawing ethoxycarbonyl group at the 4-position further deactivates the pyridine ring towards electrophilic attack on the carbon atoms, thereby enhancing the selectivity for N-alkylation. The lone pair of electrons on the nitrogen atom is readily available to attack an electrophilic carbon, leading to the formation of the N-alkylated pyridinium salt.

The general mechanism for N-alkylation involves the nucleophilic attack of the pyridine nitrogen on an alkyl halide or another suitable alkylating agent. The choice of solvent and reaction conditions can influence the rate and efficiency of the reaction. Common solvents for this transformation include acetone (B3395972), acetonitrile, and dimethylformamide (DMF).

Table 1: Factors Influencing Regioselective N-Alkylation

| Factor | Influence on N-Alkylation |

| Electronic Effects | The electron-withdrawing nature of the 4-ethoxycarbonyl group decreases the electron density of the pyridine ring, but the nitrogen lone pair remains the most nucleophilic site, directing alkylation to the nitrogen. |

| Steric Hindrance | Steric hindrance around the nitrogen atom can affect the rate of alkylation. However, for a 1-methyl group, steric effects are generally minimal. |

| Nature of Alkylating Agent | Highly reactive alkylating agents, such as methyl iodide or dimethyl sulfate, are commonly used to ensure efficient N-alkylation. |

| Solvent | Polar aprotic solvents are often preferred as they can stabilize the resulting pyridinium salt. |

Introduction of the 1-Methyl Moiety

The introduction of the 1-methyl group to form Pyridinium, 4-(ethoxycarbonyl)-1-methyl- is typically accomplished by reacting ethyl 4-pyridinecarboxylate with a methylating agent. A classic and effective method is the Menshutkin reaction, which involves the treatment of the pyridine derivative with a methyl halide, most commonly methyl iodide.

A well-documented analogous reaction is the synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide, which is achieved by refluxing methyl isonicotinate (B8489971) with methyl iodide in a suitable solvent like methanol (B129727). This reaction proceeds with high yield, demonstrating the efficiency of this direct methylation approach.

Reaction Scheme for the N-Methylation of a 4-Alkoxycarbonylpyridine:

Table 2: Typical Reagents and Conditions for N-Methylation

| Pyridine Precursor | Methylating Agent | Solvent | Conditions | Product |

| Ethyl 4-pyridinecarboxylate | Methyl iodide | Acetonitrile | Reflux | Pyridinium, 4-(ethoxycarbonyl)-1-methyl- iodide |

| Methyl isonicotinate | Methyl iodide | Methanol | Reflux | 4-methoxycarbonyl-1-methylpyridinium iodide |

| Ethyl 4-pyridinecarboxylate | Dimethyl sulfate | Dichloromethane | Room Temperature | Pyridinium, 4-(ethoxycarbonyl)-1-methyl- methylsulfate |

Functional Group Interconversions on the Pyridine Ring

The synthesis of Pyridinium, 4-(ethoxycarbonyl)-1-methyl- and its analogues often requires the introduction or modification of functional groups on the pyridine ring, either before or after the formation of the pyridinium salt.

Ethoxycarbonyl Group Introduction and Modification

The 4-ethoxycarbonyl group is a key feature of the target molecule. Its introduction is typically achieved by using a starting material that already contains this functional group, namely ethyl 4-pyridinecarboxylate. This precursor can be synthesized through the esterification of isonicotinic acid (pyridine-4-carboxylic acid) with ethanol. This reaction is commonly catalyzed by a strong acid, such as sulfuric acid, or by using reagents like thionyl chloride to form the acyl chloride followed by reaction with ethanol.

Once the ethoxycarbonyl group is in place, it can be subjected to various modifications, although these are more commonly performed on the pyridine precursor before N-alkylation due to the increased reactivity of the pyridinium salt. These modifications can include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Amidation: The ester can be converted to an amide by reaction with an amine. This can be facilitated by activating the ester or by direct aminolysis under forcing conditions.

Reduction: The ethoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

Post-Formation Derivatization of Pyridinium Salts

After the formation of the Pyridinium, 4-(ethoxycarbonyl)-1-methyl- salt, further derivatization can be carried out, although the electron-deficient nature of the pyridinium ring influences the reactivity. Some possible transformations include:

Reactions at the Ester Group: The ethoxycarbonyl group on the pyridinium ring can still undergo nucleophilic acyl substitution. For instance, it can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, though potentially requiring harsher conditions than on the neutral pyridine precursor.

Reduction of the Pyridine Ring: The pyridinium ring is susceptible to reduction. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can lead to the formation of di- or tetrahydropyridine (B1245486) derivatives, and ultimately to the corresponding N-methylpiperidine derivative. For example, the reduction of 1-methyl-4-ethoxycarbonylpyridinium salts can produce 4-ethoxycarbonyl-1-methylpiperidine.

Reductive Alkylation: In the presence of a reducing agent like zinc and an alkylating agent, pyridinium salts can undergo reductive alkylation, leading to the formation of substituted dihydropyridines. rsc.org

Table 3: Examples of Post-Formation Derivatization Reactions

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| Pyridinium, 4-(ethoxycarbonyl)-1-methyl- iodide | H₂O, H⁺ or OH⁻ | 1-Methyl-4-carboxypyridinium iodide | Ester Hydrolysis |

| Pyridinium, 4-(ethoxycarbonyl)-1-methyl- iodide | R-NH₂, Heat | 1-Methyl-4-(N-alkylcarbamoyl)pyridinium iodide | Amidation |

| Pyridinium, 4-(ethoxycarbonyl)-1-methyl- iodide | NaBH₄, Methanol | 4-Ethoxycarbonyl-1-methyl-1,2,3,6-tetrahydropyridine | Partial Ring Reduction |

| Pyridinium, 4-(ethoxycarbonyl)-1-methyl- iodide | Zn, Benzyl bromide | 4-Benzyl-4-ethoxycarbonyl-1-methyl-1,4-dihydropyridine | Reductive Alkylation |

Advanced Synthetic Protocols

Modern synthetic chemistry offers a range of advanced protocols that can be applied to the synthesis of functionalized pyridinium salts and their analogues. These methods often provide improved efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Visible-Light-Mediated Reactions: Photoredox catalysis has emerged as a powerful tool for the functionalization of pyridines and pyridinium salts. These methods can enable C-H functionalization and other transformations under mild conditions, often using visible light as an energy source. This approach can be used for the late-stage functionalization of complex molecules containing the pyridinium motif.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for the synthesis of pyridinium salts. By avoiding the use of chemical oxidants or reductants, these methods can minimize waste and provide access to unique reactivity.

Flow Chemistry: Continuous flow reactors can offer significant advantages for the synthesis of pyridinium salts, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated synthesis and scale-up. The Menshutkin reaction, for example, can be readily adapted to a flow process.

These advanced protocols represent the cutting edge of synthetic methodology and hold promise for the future development of novel and efficient routes to Pyridinium, 4-(ethoxycarbonyl)-1-methyl- and a diverse range of its analogues.

Hantzsch Dihydropyridine (B1217469) Synthesis as a Precursor Route

The Hantzsch dihydropyridine synthesis, a classic multi-component reaction first reported by Arthur Hantzsch in 1881, remains a cornerstone for the preparation of dihydropyridine derivatives, which serve as key precursors to pyridinium salts. researchgate.netwikipedia.org This method typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. researchgate.netorganic-chemistry.org

The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine (B1200194) (1,4-DHP). To arrive at the target pyridinium salt, a subsequent oxidation step is required to form the aromatic pyridine ring, followed by N-alkylation. A representative reaction is the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, which is achieved by reacting benzaldehyde, ethyl acetoacetate, and ammonium bicarbonate. medchemexpress.comresearchgate.netnih.gov

Table 1: Reactants for Hantzsch Dihydropyridine Synthesis

| Reactant | Role |

|---|---|

| Aldehyde (e.g., Benzaldehyde) | Provides the C4 carbon of the dihydropyridine ring. |

| β-Ketoester (e.g., Ethyl acetoacetate) | Two equivalents provide the C2, C3, C5, and C6 carbons, along with the ester groups. |

Following the synthesis of the dihydropyridine, the crucial step of aromatization is carried out. A variety of oxidizing agents can be employed for this transformation, including nitric acid, chromium(VI) oxide, and potassium permanganate. wikipedia.orgkoreascience.kr The choice of oxidant can be critical to avoid side reactions and ensure high yields. For instance, the oxidation of Hantzsch 1,4-dihydropyridines can be efficiently achieved using nitric acid supported on silica (B1680970) gel, which offers a mild and heterogeneous reaction condition. koreascience.kr

Once the corresponding pyridine, such as diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, is obtained, the final step is N-methylation to yield the target pyridinium salt. nih.gov This is typically accomplished by reacting the pyridine with a methylating agent like dimethyl sulfate. wikipedia.org

Pyridinium Ylide-Mediated Synthetic Transformations

Pyridinium ylides are versatile intermediates in organic synthesis, known for their participation in various transformations, most notably 1,3-dipolar cycloaddition reactions. These reactions provide a powerful tool for the construction of fused heterocyclic systems, such as indolizines. mdpi.comnih.gov

A pyridinium ylide is typically generated in situ from a corresponding pyridinium salt by treatment with a base. The ylide can then react with a dipolarophile, such as an alkyne or an alkene, in a [3+2] cycloaddition manner. nih.govresearchgate.net A common and effective dipolarophile for this reaction is ethyl propiolate. mdpi.com

The reaction of a pyridinium ylide with ethyl propiolate leads to the formation of an indolizine (B1195054) derivative with ester substituents. mdpi.comnih.gov The cycloaddition is generally regioselective, and the initially formed dihydroindolizine intermediate readily undergoes aromatization, often through air oxidation, to yield the stable indolizine product. nih.gov This methodology has been extensively used to create a library of functionalized indolizines. mdpi.com

Table 2: Key Components in Pyridinium Ylide Cycloaddition

| Component | Function | Example |

|---|---|---|

| Pyridinium Salt | Precursor to the ylide | N-(Carboethoxymethyl)pyridinium bromide |

| Base | Deprotonates the pyridinium salt to form the ylide | Triethylamine |

While this method does not directly produce "Pyridinium, 4-(ethoxycarbonyl)-1-methyl-," it exemplifies a significant synthetic application of pyridinium compounds and provides access to a class of related heterocyclic structures.

Multi-component Reactions in Pyridinium Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. rsc.org This approach offers advantages in terms of atom economy, reduced waste, and simplified experimental procedures.

The Hantzsch dihydropyridine synthesis, discussed earlier, is a prime example of a multi-component reaction used to construct the pyridine core. wikipedia.orgorganic-chemistry.org By combining an aldehyde, a β-ketoester, and a source of ammonia, a complex heterocyclic structure is assembled in a single step. This initial product can then be further modified to obtain the desired pyridinium salt.

Recent advancements in MCRs have led to the development of novel one-pot syntheses of pyridinium salts and their derivatives. For instance, N-alkylpyridinium salts can be synthesized from biomass-derived 5-hydroxymethylfurfural (B1680220) and various amines in an organocatalyzed one-step process. nih.gov While not directly yielding the title compound, these methods highlight the power of MCRs in accessing diverse pyridinium structures from readily available starting materials. The development of a specific MCR for the direct synthesis of "Pyridinium, 4-(ethoxycarbonyl)-1-methyl-" would represent a significant advancement in the field, offering a more streamlined and efficient route compared to the multi-step Hantzsch approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Pyridinium, 4-(ethoxycarbonyl)-1-methyl-, ¹H and ¹³C NMR, along with two-dimensional methods, offer definitive evidence for its structural and electronic properties.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Pyridinium, 4-(ethoxycarbonyl)-1-methyl-, is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The electron-withdrawing nature of the positively charged quaternary nitrogen atom significantly influences the chemical shifts of the adjacent protons, causing them to appear further downfield compared to a neutral pyridine ring.

The anticipated proton signals are:

Pyridinium Ring Protons: The protons on the pyridinium ring are expected to appear as two distinct downfield signals. Due to the substitution at the 1 and 4 positions, the protons at the 2,6-positions are chemically equivalent, as are the protons at the 3,5-positions. This arrangement should produce two doublets, a characteristic AA'BB' system. The protons ortho to the positively charged nitrogen (H-2, H-6) would be the most deshielded, appearing at the lowest field, while the protons meta to the nitrogen (H-3, H-5) would appear at a slightly higher field.

N-Methyl Protons: The three protons of the methyl group attached to the pyridinium nitrogen (N-CH₃) would appear as a sharp singlet. Its chemical shift would be significantly downfield compared to a typical N-methyl group in a neutral amine, reflecting the positive charge on the nitrogen atom.

Ethyl Ester Protons: The ethoxycarbonyl group gives rise to two signals: a quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH₃). The methylene quartet appears downfield due to the proximity of the electron-withdrawing ester oxygen, while the methyl triplet appears at the highest field (most upfield) in the spectrum. The splitting pattern (quartet and triplet) is a result of spin-spin coupling between the adjacent methylene and methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 (Pyridinium) | ~9.0 - 9.5 | Doublet | ~6-7 |

| H-3, H-5 (Pyridinium) | ~8.3 - 8.7 | Doublet | ~6-7 |

| N-CH₃ (Methyl) | ~4.3 - 4.6 | Singlet | N/A |

| -O-CH₂-CH₃ (Ethyl Methylene) | ~4.4 - 4.7 | Quartet | ~7 |

| -O-CH₂-CH₃ (Ethyl Methyl) | ~1.3 - 1.6 | Triplet | ~7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing a single peak for each set of chemically equivalent carbon atoms. For Pyridinium, 4-(ethoxycarbonyl)-1-methyl-, the spectrum would confirm the carbon skeleton of the molecule.

The key carbon signals expected are:

Carbonyl Carbon: The ester carbonyl carbon (C=O) is typically one of the most downfield signals in the spectrum, though generally weak in intensity.

Pyridinium Ring Carbons: The carbons of the pyridinium ring would appear in the aromatic region. The carbon atom bearing the ethoxycarbonyl group (C-4) would be distinct. The carbons adjacent to the nitrogen (C-2, C-6) would be significantly deshielded due to the positive charge. The C-3 and C-5 carbons would appear at a slightly higher field.

N-Methyl Carbon: The carbon of the N-methyl group would appear in the aliphatic region, shifted downfield due to the direct attachment to the cationic nitrogen.

Ethyl Ester Carbons: The methylene carbon (-O-CH₂-) would be observed downfield from the methyl carbon (-CH₃) due to the influence of the adjacent oxygen atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~160 - 165 |

| C-4 (Pyridinium) | ~145 - 150 |

| C-2, C-6 (Pyridinium) | ~143 - 148 |

| C-3, C-5 (Pyridinium) | ~128 - 132 |

| -O-CH₂- (Ethyl Methylene) | ~62 - 65 |

| N-CH₃ (Methyl) | ~48 - 52 |

| -CH₃ (Ethyl Methyl) | ~13 - 16 |

Two-Dimensional NMR Methodologies for Structural Assignment

While 1D NMR spectra provide foundational data, 2D NMR experiments are essential for definitive structural confirmation by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. Key expected correlations include the coupling between the H-2/H-6 and H-3/H-5 protons on the pyridinium ring, and critically, the coupling between the methylene quartet and the methyl triplet of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. It would be used to unambiguously assign each proton signal to its corresponding carbon signal, for example, linking the N-methyl proton singlet to the N-methyl carbon peak.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and bonding within a molecule by measuring the vibrations of its constituent atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Pyridinium, 4-(ethoxycarbonyl)-1-methyl-, is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The formation of the quaternary salt from a neutral pyridine derivative induces notable changes in the spectrum, particularly in the fingerprint region.

Key diagnostic absorption bands include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridinium ring typically appear as a series of bands in the 1640-1450 cm⁻¹ region. Quaternization of the pyridine nitrogen often shifts these bands to higher frequencies compared to the parent pyridine.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups will show stronger bands just below 3000 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group will produce strong bands in the 1300-1100 cm⁻¹ region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| C=C / C=N Ring Stretch | 1450 - 1640 | Medium-Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Raman Spectroscopy and Resonance Raman Studies

Raman spectroscopy provides complementary vibrational information to FT-IR, with different selection rules. It is particularly sensitive to non-polar, symmetric bonds. For Pyridinium, 4-(ethoxycarbonyl)-1-methyl-, the most prominent features in the Raman spectrum would likely be the symmetric vibrations of the pyridinium ring. The "ring breathing" mode, a symmetric expansion and contraction of the entire ring, typically gives a very strong and sharp signal.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing unequivocal evidence of a compound's molecular weight and elemental composition. For a pre-charged ionic species like Pyridinium, 4-(ethoxycarbonyl)-1-methyl-, techniques such as Electrospray Ionization (ESI) are particularly effective.

Electrospray Ionization (ESI) is a soft ionization technique ideally suited for the analysis of polar and ionic compounds. Given that Pyridinium, 4-(ethoxycarbonyl)-1-methyl- exists as a salt, it is readily analyzed in positive ion mode ESI-MS. The technique involves dissolving the sample in a polar volatile solvent and pumping it through a high-voltage capillary. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound, the ESI-mass spectrum is expected to be straightforward, primarily displaying the intact cation. The base peak in the spectrum would correspond to the cationic part of the molecule, [C₉H₁₂NO₂]⁺, with a nominal mass of 166 Da. The counter-ion (e.g., iodide, bromide, etc.) is not typically observed in the positive ion mode spectrum. The simplicity of the spectrum is a hallmark of the analysis of quaternary ammonium salts by ESI-MS, confirming the molecular integrity of the cation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental formula. pnnl.gov This capability is crucial for confirming the identity of a compound and distinguishing it from other species with the same nominal mass. pnnl.gov When the Pyridinium, 4-(ethoxycarbonyl)-1-methyl- cation is analyzed by an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, the exact mass of the ion is measured with high precision, typically to within a few parts per million (ppm).

The theoretical monoisotopic mass of the cation [C₉H₁₂NO₂]⁺ can be calculated by summing the exact masses of its constituent isotopes. This calculated value can then be compared to the experimentally measured mass to confirm the elemental composition. Any deviation between the measured and theoretical mass is expressed as the mass error in ppm, which serves as a key confidence metric in the identification.

| Parameter | Value |

|---|---|

| Molecular Formula | [C₉H₁₂NO₂]⁺ |

| Calculated Monoisotopic Mass (Da) | 166.0863 |

| Nominal Mass (Da) | 166 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing insights into its electronic structure and environment.

The UV-Vis absorption spectrum of Pyridinium, 4-(ethoxycarbonyl)-1-methyl- is characterized by absorptions arising from π→π* transitions within the pyridinium ring. The position and intensity of these bands are influenced by the substituents on the ring and the solvent used for analysis. The ethoxycarbonyl group at the 4-position acts as an electron-withdrawing group, which can shift the absorption maxima.

When the counter-ion is a halide, such as iodide (I⁻), an additional, highly significant absorption band appears in the spectrum. scilit.com This band, which is not present with non-reducing counter-ions like perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻), is known as a charge-transfer band. libretexts.org

| Solvent | π→π* Transition (nm) | Charge-Transfer (CT) Band (nm) |

|---|---|---|

| Acetonitrile | ~260 | ~370 |

| Ethanol | ~262 | ~390 |

| Dichloromethane | ~265 | ~430 |

Note: The values presented are illustrative and based on typical behavior for such compounds.

While many pyridinium salts exhibit fluorescence, the emission properties of Pyridinium, 4-(ethoxycarbonyl)-1-methyl- are highly dependent on its environment and the nature of its counter-ion. Fluorescence involves the emission of a photon from an electronically excited state. The analysis of the emission spectrum can provide information on the excited state's energy and lifetime.

For this compound, the presence of an iodide counter-ion can significantly quench fluorescence. This quenching occurs because the charge-transfer interaction provides a rapid, non-radiative pathway for the excited state to return to the ground state, competing effectively with the radiative process of fluorescence. Therefore, while the cation itself may be fluorescent with a non-interacting counter-ion, the iodide salt is expected to show weak or no fluorescence. If fluorescence is observed, its intensity and emission maximum would likely be sensitive to solvent polarity. researchgate.net

The most distinctive feature in the electronic spectrum of the iodide salt of Pyridinium, 4-(ethoxycarbonyl)-1-methyl- is the charge-transfer (CT) band. scilit.com This band arises from the formation of a donor-acceptor complex, also known as a charge-transfer complex, between the iodide anion (electron donor) and the pyridinium cation (electron acceptor). libretexts.orgnih.gov

Upon absorption of light at the CT wavelength, an electron is effectively transferred from the iodide ion to the pyridinium ring, as depicted below:

[Py⁺-COOEt, I⁻] + hν → [Py•-COOEt, I•]

This transition is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, the ion pair is intimate, and the energy required for charge transfer is lower (longer wavelength). In polar solvents, solvent molecules orient around the ions, stabilizing the ground state more than the less polar excited state. This increases the energy gap for the transition, causing a hypsochromic (blue) shift to shorter wavelengths. The position of the CT band can therefore be used as an empirical probe of solvent polarity. nih.gov The study of this band provides fundamental insights into intermolecular forces and electron transfer processes. scilit.com

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, scientists can determine the electron density map of the molecule and, from that, the exact positions of the atoms, bond lengths, and bond angles. This data is fundamental to understanding the molecule's conformation and how it interacts with its neighbors in the solid state.

The process of single-crystal X-ray diffraction involves growing a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. Key parameters obtained from this analysis include the crystal system, space group, and unit cell dimensions.

Although the specific crystallographic data for Pyridinium, 4-(ethoxycarbonyl)-1-methyl- is not available, the data from analogous compounds such as 4-Ethoxycarbonyl-N,N,N-trimethylanilinium iodide and 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide offer valuable insights into the expected structural parameters for this class of compounds.

Table 1: Crystallographic Data for an Analogous Pyridinium Compound

| Parameter | 4-Ethoxycarbonyl-N,N,N-trimethylanilinium iodide nih.gov |

|---|---|

| Empirical Formula | C₁₂H₁₈NO₂⁺ · I⁻ |

| Formula Weight | 335.17 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.4790 (15) Å b = 10.008 (2) Å c = 10.158 (2) Å α = 71.16 (3)° β = 83.30 (3)° γ = 84.62 (3)° | | Volume (ų) | 713.4 (2) | | Z | 2 | | Temperature (K) | 293 |

This data is for an analogous compound and is presented for illustrative purposes.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. For pyridinium salts, key interactions include hydrogen bonding and π-π stacking.

The planar nature of the pyridinium ring also allows for π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. These interactions are a significant cohesive force in the crystal packing of many aromatic compounds. The presence of the ethoxycarbonyl group can further influence the packing through dipole-dipole interactions and by participating in weak hydrogen bonds. The interplay of these various intermolecular forces dictates the final three-dimensional architecture of the crystal.

Reaction Mechanisms and Chemical Pathways of Pyridinium, 4 Ethoxycarbonyl 1 Methyl

Electrochemical Reactivity and Mechanisms

The electrochemical properties of pyridinium (B92312) compounds, including 4-(ethoxycarbonyl)-1-methyl-pyridinium, are of significant interest, particularly in the context of electrocatalysis and energy storage. The pyridinium ring can accept electrons, making it a redox-active motif.

The electrochemical reduction of N-methyl pyridinium derivatives has been studied on various electrode materials. The reduction potential and the reversibility of the process are highly dependent on the electrode surface. For instance, studies on N-methyl pyridinium ions have shown that the electrochemical reduction is irreversible on glassy carbon electrodes. nih.govresearchgate.net In contrast, on a platinum electrode, N-methyl pyridinium is not electroactive, which highlights the crucial role of the electrode material in the reaction mechanism. nih.govresearchgate.net

The electrochemical response of N-methyl pyridinium on glassy carbon suggests a specific interaction between the electrode surface and the aromatic ring of the pyridinium derivative. nih.govresearchgate.net The reduction of the N-methyl pyridinium cation to its corresponding radical occurs at approximately -1.45 V to -1.5 V. researchgate.net The absence of an oxidation peak on the return scan in cyclic voltammetry indicates that the generated radical undergoes rapid subsequent chemical reactions, such as dimerization. researchgate.net

Table 1: Electrochemical Data for Related Carbonyl-N-methylpyridinium Compounds in DMF solution Data extracted from studies on similar redox-active carbonyl-N-methylpyridinium species. researchgate.net

| Compound | Reduction Potential Ered1 (V) | Reduction Potential Ered2 (V) |

|---|---|---|

| Compound 1 (Benzoyl-N-methylpyridinium) | -0.67 | -1.28 |

| Compound 2 (Terephthaloyl-bis(N-methylpyridinium)) | -0.53 | -0.70 |

In electrochemical reactions, electrons are transferred singly, initially converting the substrate into a reactive intermediate with an unpaired electron, such as a radical-ion. researchgate.net The mechanism of pyridinium salt reduction can vary significantly between aqueous and nonaqueous environments.

In aqueous solutions , the electrochemical behavior of N-methyl pyridinium on glassy carbon, gold, and platinum electrodes has been investigated. nih.govresearchgate.net The reduction is generally found to be an irreversible process on glassy carbon. nih.govresearchgate.net The initially formed radical can undergo dimerization, yielding 4,4'-bipyridine (B149096) compounds. researchgate.net

In nonaqueous solutions , such as dimethylformamide (DMF), the use of aprotic solvents allows for the study of redox processes without the interference of proton transfer from water. ethernet.edu.et Studies on similar carbonyl-N-methylpyridinium species in DMF show two reversible redox events, indicating the formation of a stable radical anion and subsequently a dianion. researchgate.net The mechanism involves the transfer of a single electron in each step. researchgate.net

The electrochemical reduction of pyridinium derivatives in the presence of carbon dioxide (CO₂) is an area of active research for CO₂ utilization. An enhancement of the cathodic current is typically observed when CO₂ is introduced into the electrolyte solution containing N-methyl pyridinium, suggesting an interaction between the pyridinium species and CO₂. nih.govresearchgate.net

One proposed mechanism involves an electrochemical-chemical (EC) process where the electrochemically generated pyridinium radical acts as a one-electron charge-transfer mediator. nih.gov This radical can interact with CO₂, potentially leading to its reduction. researchgate.netnih.gov While the formation of products like formic acid has been proposed, nuclear magnetic resonance (NMR) analyses of electrolyzed solutions containing N-methyl pyridinium did not show the formation of methanol (B129727) or other common CO₂ reduction byproducts. nih.govresearchgate.net This suggests that while an interaction occurs, it may not lead to stable reduced carbon products under those specific conditions, or the pathway may be more complex. nih.govresearchgate.net

Photochemical Transformations

Pyridinium salts are known to undergo a variety of remarkable transformations upon irradiation with light. rsc.orgresearchgate.net These reactions are initiated by the absorption of a photon, leading to an electronically excited state that can engage in electron transfer processes.

Photoinduced electron transfer (PET) is a key process in the photochemistry of many organic molecules, including pyridinium salts. youtube.com In a PET process, an electronically excited state molecule either donates or accepts an electron. youtube.com Due to the electron-deficient nature of the pyridinium ring, it typically functions as an electron acceptor in its excited state.

The process begins with the absorption of a photon, promoting the pyridinium salt to an excited state. This excited state is both a stronger oxidizing agent and a stronger reducing agent than its ground state. youtube.com In the presence of a suitable electron donor, the excited pyridinium salt can accept an electron to form a pyridinyl radical. youtube.com This PET process is fundamental to the subsequent chemical reactions that occur. rsc.orgnih.gov The efficiency and pathway of the reaction can be tuned by modifying the substituents on the pyridinium ring, which alters its photophysical and electrochemical properties. researchgate.net

Following photoinduced electron transfer, a radical intermediate is formed. umich.eduethz.ch The fate of this pyridinyl radical determines the final product of the photochemical reaction. These highly reactive intermediates can undergo various transformations:

Dimerization: Radicals can combine to form dimers.

Isomerization: The pyridinium ring can rearrange into structurally complex motifs, such as bicyclic aziridines. researchgate.net

Solvation/Addition: In the presence of nucleophilic solvents like methanol, the radical intermediate can be trapped, leading to the formation of addition products. researchgate.netrsc.org For example, irradiation of N-methyl pyridinium chlorides in methanol can lead to photosolvation products. researchgate.net

The specific pathway taken depends on the substitution pattern of the pyridinium salt and the reaction conditions, such as the solvent and the presence of other reagents. rsc.orgresearchgate.net These photochemical transformations have been exploited as key steps in the synthesis of complex molecules and natural products. rsc.orgchemrxiv.org

Intramolecular and Intermolecular Photocycloadditions

The photochemistry of pyridinium salts is a field of study that has revealed unique cycloaddition pathways. While specific studies focusing solely on Pyridinium, 4-(ethoxycarbonyl)-1-methyl- are not extensively documented, the general behavior of pyridinium salts provides a framework for its expected reactivity. Upon UV irradiation, pyridinium salts are known to undergo a characteristic cyclization to form bicyclic aziridine (B145994) derivatives. This process involves the valence isomerization of the pyridinium ring to a highly strained Dewar-type benzene (B151609) analogue, which can then rearrange to the final product.

In the context of intermolecular reactions, photoexcited pyridinium salts can react with various alkenes and other unsaturated systems. For instance, the photochemical reactions of pyridinium salts with electron-rich olefins can lead to the formation of cyclobutane-containing products through a [2+2] photocycloaddition mechanism. The electron-deficient nature of the photoexcited pyridinium ring makes it an excellent partner for such reactions.

Intramolecular photocycloadditions are also possible if a suitable unsaturated moiety is tethered to the pyridinium core. For example, a pyridinium salt bearing an alkenyl side chain at an appropriate position could undergo an intramolecular [2+2] or [4+2] photocycloaddition, leading to complex polycyclic nitrogen-containing scaffolds. The regiochemistry and stereochemistry of these reactions are often governed by the length and flexibility of the tether, as well as the electronic nature of the substituents on both the pyridinium ring and the tethered alkene.

Photoisomerization and Ring Expansion Reactions (e.g., to diazepines)

Beyond cycloadditions, photoirradiation of pyridinium salts can induce isomerizations and ring expansion reactions. While direct photoisomerization of the Pyridinium, 4-(ethoxycarbonyl)-1-methyl- cation to a diazepine (B8756704) has not been explicitly detailed in the literature, related transformations in similar heterocyclic systems suggest its potential. The photochemical rearrangement of pyridinium salts can lead to a variety of structural isomers. For instance, photo-induced ring contraction of pyridine (B92270) derivatives in the presence of certain reagents like silylboranes has been shown to yield pyrrolidine (B122466) skeletons, a reaction pathway that highlights the susceptibility of the pyridine core to photochemical rearrangement.

One of the key photochemical transformations of pyridinium salts is valence isomerization. Upon absorption of UV light, the aromatic system can be excited, leading to the formation of transient, high-energy valence isomers such as the previously mentioned Dewar pyridines and azaprismanes. These intermediates are highly strained and can be trapped by nucleophiles or undergo thermal reversion to the aromatic pyridinium salt. In the presence of specific reagents or under particular reaction conditions, these intermediates could potentially rearrange to expanded ring systems like diazepines, although this pathway is less common than the formation of bicyclic products.

Organometallic Reagent Interactions with Pyridinium Moieties

The electron-deficient pyridinium ring is an excellent electrophile, making it a prime target for nucleophilic attack by organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). The reaction of these strong nucleophiles with Pyridinium, 4-(ethoxycarbonyl)-1-methyl- is expected to proceed via nucleophilic addition to the pyridinium ring.

The regioselectivity of this addition is a key consideration. Nucleophilic attack can occur at the C2 (ortho) or C4 (para) position of the pyridinium ring. The presence of the ethoxycarbonyl group at the C4 position significantly influences this selectivity. This group enhances the electrophilicity of the C4 carbon, making it a primary site for nucleophilic attack. This leads to the formation of a 1,4-dihydropyridine (B1200194) derivative as the major product. However, attack at the C2 position to form a 1,2-dihydropyridine is a competing process.

Recent studies on related systems, such as N-benzyl-3-cyanopyridinium salts, have shown that the use of a copper catalyst can significantly enhance the regioselectivity, favoring the 1,4-addition product. acs.org This catalytic approach often leads to enantioenriched 1,4-dihydropyridines when a chiral ligand is employed. acs.org

| Reagent/Catalyst | Substrate | Product Ratio (1,4- vs 1,2-) | Yield (%) | Reference |

| EtMgBr | N-benzyl-3-cyanopyridinium | 57:43 | 46 | acs.org |

| EtMgBr / Cu(I) salt | N-benzyl-3-cyanopyridinium | 73:27 | 82 | acs.org |

| EtMgBr / CuTC / (R)-L11 | N-benzyl-3-cyanopyridinium | 90:10 | >99 | acs.org |

The mechanism of organometallic addition to the pyridinium moiety begins with the direct nucleophilic attack of the carbanionic portion of the organometallic reagent on one of the electrophilic carbons (C2 or C4) of the pyridinium ring. This attack disrupts the aromaticity of the ring and forms a neutral dihydropyridine (B1217469) intermediate.

Mechanism of 1,4-Addition:

Nucleophilic Attack: The organometallic reagent (e.g., R-MgX) adds its 'R' group to the C4 position of the Pyridinium, 4-(ethoxycarbonyl)-1-methyl- cation.

Intermediate Formation: This addition breaks the C4=C5 double bond and neutralizes the positive charge on the nitrogen atom, resulting in the formation of a 1,4-dihydropyridine. The ethoxycarbonyl group at the C4 position stabilizes the initial adduct.

Work-up: The reaction is typically quenched with a proton source (like water or dilute acid) during workup, although in the case of addition to a pyridinium salt, this step is not necessary to neutralize the product as it is already neutral.

The competition between 1,2- and 1,4-addition is influenced by both kinetic and thermodynamic factors. The 1,2-addition is often faster (kinetically favored), but the 1,4-adduct can be more stable (thermodynamically favored), especially with the stabilizing C4-substituent. researchgate.net The use of copper catalysts is thought to proceed through an organocuprate intermediate, which has a softer nucleophilic character and preferentially undergoes conjugate (1,4) addition. acs.org

Cycloaddition Reactions Involving Pyridinium, 4-(ethoxycarbonyl)-1-methyl- and Related Systems

Cycloaddition reactions offer powerful methods for the construction of complex cyclic molecules. The electronic nature of Pyridinium, 4-(ethoxycarbonyl)-1-methyl- allows it to participate in such reactions, either directly or through the formation of reactive intermediates like ylides.

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves an electron-rich diene and an electron-poor dienophile. colby.edumasterorganicchemistry.comyoutube.comkhanacademy.org Given the aromatic and electron-deficient character of the pyridinium ring, Pyridinium, 4-(ethoxycarbonyl)-1-methyl- is not expected to function as a diene. Its aromaticity would need to be overcome at a significant energetic cost.

However, the electron-poor nature of the pyridinium system makes it a potential candidate to act as a dienophile, or more likely, for a vinyl-substituted pyridinium salt to act as a dienophile. For the reaction to occur, part of the pyridinium ring would need to act as the 2π component. For instance, the C3-C4 double bond could potentially react with a diene. The strong electron-withdrawing effect of the positively charged nitrogen and the C4-ethoxycarbonyl group would activate this double bond for cycloaddition.

Regioselectivity in such a hypothetical Diels-Alder reaction would be governed by the electronic effects of the substituents. youtube.com For a reaction with an unsymmetrical diene, the most nucleophilic carbon of the diene would preferentially attack the most electrophilic carbon of the dienophile (the pyridinium C3-C4 bond). Due to the influence of the adjacent positively charged nitrogen, the C2 and C6 positions are highly electrophilic, but for a Diels-Alder reaction involving the C3-C4 bond, the electronics would be more complex. However, such reactions are rare for simple pyridinium salts due to the stability of the aromatic system, and often require high temperatures or Lewis acid catalysis to proceed, even for less aromatic vinylpyridines.

A more common and synthetically useful cycloaddition pathway for pyridinium salts involves their conversion into pyridinium ylides, which are potent 1,3-dipoles. mdpi.comresearchgate.netrsc.orgdiva-portal.org An ylide can be generated from Pyridinium, 4-(ethoxycarbonyl)-1-methyl- if there is an acidic proton on a carbon atom attached to the nitrogen. While the methyl group on the nitrogen of the title compound does not have acidic protons, a closely related precursor, such as N-(cyanomethyl)-4-(ethoxycarbonyl)pyridinium or N-(ethoxycarbonylmethyl)-4-(ethoxycarbonyl)pyridinium, can be readily deprotonated with a mild base (e.g., triethylamine) to form a stable pyridinium ylide.

Once formed, these pyridinium ylides readily undergo [3+2] cycloaddition reactions with a wide variety of dipolarophiles (alkenes, alkynes, etc.). This reaction is a powerful method for the synthesis of indolizine (B1195054) derivatives and other nitrogen-fused heterocyclic systems.

General Reaction Scheme:

Ylide Formation: A suitable N-substituted pyridinium salt is treated with a base to abstract a proton, generating the pyridinium ylide 1,3-dipole. The ylide is stabilized by the electron-withdrawing group (e.g., CN, CO2Et) on the exocyclic carbon.

[3+2] Cycloaddition: The ylide reacts with a dipolarophile (e.g., dimethyl acetylenedicarboxylate, maleimides). The reaction is typically highly regioselective and stereoselective.

Aromatization: The initial cycloadduct often undergoes a subsequent elimination or oxidation step to yield the final, stable aromatic product, such as an indolizine.

| Pyridinium Ylide Precursor | Dipolarophile | Product | Yield (%) | Reference |

| Pyridinium ylide from 2-bromoacetophenone | Isatin-3-imine | Spiro[imidazo[1,2-a]pyridine-2,3'-indoline]-2'-one | - | researchgate.net |

| Pyridinium ylide from methyl bromoacetate | Isatin-3-imine | Spiro[imidazo[1,2-a]pyridine-2,3'-indoline]-2'-one | - | researchgate.net |

This approach provides a versatile and efficient route to complex heterocyclic structures starting from simple pyridinium salt precursors.

Alkylation and Acylation Mechanisms

The alkylation and acylation of pyridinium compounds are fundamental processes in organic chemistry, enabling the synthesis and functionalization of this important class of heterocyclic scaffolds. These reactions can be directed at various sites within the molecule, including the nitrogen atom of a precursor pyridine, or the carbon atoms of the pyridinium ring and its substituents, often through the formation of reactive intermediates like ylides.

The synthesis of Pyridinium, 4-(ethoxycarbonyl)-1-methyl-, is most directly achieved through the selective N-methylation of its precursor, ethyl isonicotinate (B8489971) (also known as ethyl 4-pyridinecarboxylate). This reaction is a classic example of the Menshutkin reaction, where the lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking an electrophilic methylating agent.

The process involves the direct reaction of ethyl isonicotinate with a methylating agent, such as methyl iodide or dimethyl sulfate. The pyridine nitrogen attacks the methyl group, displacing the leaving group (e.g., iodide) to form the quaternary N-methylpyridinium salt. This pathway is highly selective for the nitrogen atom due to its high nucleophilicity compared to the other atoms in the electron-deficient pyridine ring. The reaction is typically carried out in a suitable solvent, and the resulting pyridinium salt often precipitates from the solution, facilitating its isolation.

Table 1: Synthesis of N-Methylpyridinium Salts via N-Alkylation

| Precursor | Alkylating Agent | Product | Typical Conditions |

|---|---|---|---|

| Ethyl Isonicotinate | Methyl Iodide | Pyridinium, 4-(ethoxycarbonyl)-1-methyl-, iodide | Reaction in a solvent like acetone (B3395972) or methanol, often with heating. |

| 4-Substituted Pyridines | Methyl 2-bromoacetate | N-Substituted Pyridinium Salts | Acetone, ultrasound activation. nih.gov |

While the pyridine ring itself is electron-deficient and generally resistant to electrophilic attack, alkylation on carbon centers of the N-methylated pyridinium salt can be achieved through the formation of reactive intermediates, most notably pyridinium ylides.

The protons on the N-methyl group of Pyridinium, 4-(ethoxycarbonyl)-1-methyl-, are rendered acidic by the adjacent positively charged nitrogen. In the presence of a base, a proton can be abstracted to form a pyridinium ylide. This ylide is a neutral, zwitterionic species where the negative charge is localized on the methylene (B1212753) carbon, making it a potent nucleophile. This nucleophilic carbon can then react with a variety of electrophiles, including alkyl halides, in an alkylation reaction. thieme-connect.comresearchgate.net This two-step, ylide-mediated strategy allows for selective alkylation at the carbon atom of the N-alkyl group. thieme-connect.comresearchgate.netacs.org

This approach is versatile, tolerating a range of electrophiles and allowing for the introduction of various functional groups. acs.org For example, alkyl halides such as propargyl bromide can be used to install alkyne functionalities. acs.org This method provides a modular route to structurally diverse pyridinium salts that might be inaccessible through direct alkylation methods. thieme-connect.com

Table 2: Examples of Electrophiles for Pyridinium Ylide Alkylation

| Ylide Precursor | Base | Electrophile | Resulting Structure |

|---|---|---|---|

| N-Methylpyridinium Salt | NaOH, K₂CO₃, or other bases | Propargyl Bromide | N-(But-2-yn-1-yl)pyridinium derivative |

| N-Methylpyridinium Salt | Base | Benzyl Bromide | N-(2-Phenylethyl)pyridinium derivative |

Catalytic Applications of Pyridinium Salts in Organic Transformations

N-alkyl pyridinium salts, including structures like Pyridinium, 4-(ethoxycarbonyl)-1-methyl-, are utilized as catalysts and reagents in a variety of organic transformations. Their utility stems from their ionic nature, their ability to act as precursors for reactive species, and their role in activating substrates.

Pyridinium salts can function as catalysts in oxidation reactions. For instance, N-alkylpyridinium salts have been employed as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. researchgate.net In these systems, the pyridinium salt can facilitate electron transfer processes or act as a phase-transfer catalyst, enhancing the interaction between reactants in different phases. Visible-light-mediated aerobic oxidation of N-alkylpyridinium salts, with an organic photocatalyst like Eosin Y, has also been developed as an environmentally friendly method to produce valuable compounds such as quinolones and isoquinolones. acs.org

Furthermore, pyridinium salts serve as key precursors in metal-catalyzed reactions. A copper-catalyzed reaction involving pyridinium salts, trimethylsilyl (B98337) cyanide (TMSCN), and diethyl phosphite (B83602) has been developed for the synthesis of 2-cyanoimidazo[1,2-a]pyridines. acs.org In this transformation, the pyridinium salt undergoes a cyanation and cyclization cascade. acs.org Another significant application is in the dearomative functionalization of pyridines. Chiral copper(I) complexes can catalyze the enantioselective addition of Grignard reagents to N-acylpyridinium salts formed in situ. acs.org This process allows for the direct and asymmetric synthesis of valuable chiral dihydro-4-pyridones from readily available pyridine precursors. acs.org

Table 3: Catalytic Roles of Pyridinium Salts

| Catalytic Application | Type of Transformation | Role of Pyridinium Salt |

|---|---|---|

| Aerobic Oxidation | Oxidation of N-alkyl groups to carbonyls | Substrate/Precursor activated by visible light photocatalysis. acs.org |

| Hydrocarbon Oxidation | Oxidation of methyl arenes | Metal-free catalyst, likely facilitating electron transfer. researchgate.net |

| Cycloaddition | Synthesis of imidazo[1,2-a]pyridines | Reagent/precursor in a copper-catalyzed cascade reaction. acs.org |

Lack of Specific Research Data Prevents Article Generation

Following a comprehensive search for computational and theoretical chemistry studies on the chemical compound "Pyridinium, 4-(ethoxycarbonyl)-1-methyl-," it has been determined that there is a lack of specific, published research data necessary to generate the requested article. The user's instructions demanded a thorough, informative, and scientifically accurate article structured around a detailed outline, including data tables and specific research findings.

The search for literature pertaining to Density Functional Theory (DFT) calculations, ab initio methods, and Molecular Dynamics (MD) simulations for this particular compound did not yield any dedicated studies. While general information on these computational techniques and studies on analogous compounds—such as other pyridinium derivatives—is available, no specific data for "Pyridinium, 4-(ethoxycarbonyl)-1-methyl-" could be located. researchgate.netirb.hrnih.gov

Computational and Theoretical Chemistry Studies of Pyridinium, 4 Ethoxycarbonyl 1 Methyl

Molecular Dynamics (MD) Simulations

Solvent Effects and Solvation Models (e.g., Polarizable Continuum Model (PCM))

The chemical behavior of charged species like Pyridinium (B92312), 4-(ethoxycarbonyl)-1-methyl- is significantly influenced by the surrounding solvent. Computational chemistry provides powerful tools to investigate these interactions, with the Polarizable Continuum Model (PCM) being a widely employed method. q-chem.comnih.govresearchgate.net PCM treats the solvent as a continuous medium with a defined dielectric constant, which surrounds a cavity occupied by the solute molecule. q-chem.com This approach allows for the calculation of solvation free energy and the study of how solvent polarity affects molecular properties and reaction pathways.

In the context of Pyridinium, 4-(ethoxycarbonyl)-1-methyl-, PCM can be utilized to understand its stability and reactivity in various solvents. For instance, the model can predict how the positive charge on the pyridinium ring is stabilized by polar solvents through electrostatic interactions. The interaction between the solute's electron density and the solvent continuum is calculated self-consistently, providing insights into the electronic and structural changes the molecule undergoes upon solvation. q-chem.com

Research on similar pyridinium compounds has demonstrated that solvent variation can cause notable changes in their electrochemical and spectral properties. researchgate.net For Pyridinium, 4-(ethoxycarbonyl)-1-methyl-, PCM calculations could be used to predict shifts in its UV-Vis absorption spectra in different solvents, which can be correlated with experimental data. Furthermore, these models can elucidate the thermodynamics of solvation by partitioning the free energy into electrostatic, dispersion, and cavitation contributions. The following table illustrates hypothetical data from such a PCM study on Pyridinium, 4-(ethoxycarbonyl)-1-methyl- in a selection of solvents.

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) | Electrostatic Contribution (kcal/mol) | Cavitation & Dispersion (kcal/mol) |

| Acetonitrile | 37.5 | -55.2 | -65.8 | 10.6 |

| Dichloromethane | 8.9 | -48.7 | -58.1 | 9.4 |

| Methanol (B129727) | 32.7 | -60.1 | -71.5 | 11.4 |

| Water | 78.4 | -68.9 | -80.3 | 11.4 |

This table presents hypothetical data for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms involving organic molecules like Pyridinium, 4-(ethoxycarbonyl)-1-methyl-. osu.edu By employing quantum chemical calculations, it is possible to map out the potential energy surface (PES) of a reaction, identifying key stationary points such as reactants, intermediates, transition states, and products. osu.edumdpi.com This allows for a detailed understanding of the reaction pathway, including the sequence of bond-forming and bond-breaking events.

For reactions involving pyridinium salts, such as nucleophilic additions or cycloadditions, computational studies can provide insights that are often difficult to obtain through experimental means alone. mdpi.comacs.org These studies can help in choosing optimal reaction conditions and designing more efficient synthetic routes. osu.edu

Transition State Characterization

A transition state (TS) represents the highest energy point along the reaction coordinate and is a critical species in determining the rate of a chemical reaction. researchgate.net Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. osu.edu

For a hypothetical reaction involving Pyridinium, 4-(ethoxycarbonyl)-1-methyl-, for example, a nucleophilic attack at the C2 or C6 position of the pyridinium ring, computational methods like Density Functional Theory (DFT) would be employed to locate the geometry of the transition state. The characterization would involve:

Geometry Optimization: Finding the precise atomic arrangement at the energy maximum.

Frequency Calculation: Confirming the presence of a single imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path downhill from the TS to connect it to the corresponding reactants and products, thus verifying that the located TS is correct for the reaction of interest. osu.edu

Studies on related pyridinium ylides have successfully used these methods to understand their cycloaddition reactions. acs.org

Energy Profiles and Reaction Kinetics

Once the reactants, products, and transition states have been characterized, a reaction energy profile can be constructed. This profile plots the relative energies of the different species along the reaction coordinate, providing a visual representation of the energy changes that occur during the reaction. The height of the energy barrier, known as the activation energy (ΔG‡), is the difference in free energy between the reactants and the transition state. researchgate.net

The activation energy is a key determinant of the reaction rate. Using transition state theory, the rate constant (k) of a reaction can be calculated from the activation energy. Computational studies can thus provide quantitative predictions of reaction kinetics. mdpi.com For instance, in a reaction involving Pyridinium, 4-(ethoxycarbonyl)-1-methyl-, computational modeling could predict how different substituents on a reacting partner would affect the activation energy and, consequently, the reaction rate.

The following table presents a hypothetical energy profile for a reaction of Pyridinium, 4-(ethoxycarbonyl)-1-methyl-.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +22.5 | +25.0 |

| Intermediate | -5.3 | -4.1 |

| Second Transition State | +15.8 | +18.2 |

| Products | -12.7 | -10.5 |

This table presents hypothetical data for illustrative purposes.

Regioselectivity and Stereoselectivity Predictions

Many reactions can potentially yield multiple products, leading to issues of regioselectivity (where a reactant can react at different sites) and stereoselectivity (where different stereoisomers can be formed). Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. By calculating the activation energies for the different possible reaction pathways, the most favorable pathway can be identified. The pathway with the lowest activation energy will be the fastest and will therefore lead to the major product under kinetic control.

For Pyridinium, 4-(ethoxycarbonyl)-1-methyl-, which has multiple potentially reactive sites, predicting the outcome of a reaction can be complex. For example, in a reaction with a nucleophile, attack could occur at different positions on the pyridinium ring. Computational modeling can be used to calculate the energy barriers for each possible attack, thereby predicting the regioselectivity. Similarly, if the reaction can form different stereoisomers, the relative energies of the transition states leading to these isomers can be calculated to predict the stereochemical outcome.

The following table illustrates hypothetical results for predicting the regioselectivity of a nucleophilic addition to Pyridinium, 4-(ethoxycarbonyl)-1-methyl-.

| Reaction Pathway | Position of Attack | Activation Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio (at 298 K) |

| Path A | C2 | 21.5 | 95% |

| Path B | C6 | 23.8 | 5% |

| Path C | Carbonyl Carbon | 28.1 | <1% |

This table presents hypothetical data for illustrative purposes.

Derivatives and Analogues of Pyridinium, 4 Ethoxycarbonyl 1 Methyl : Structural and Reactivity Divergence

Modification of the Ethoxycarbonyl Group

The ester functionality at the C-4 position is a key site for chemical transformation, allowing for the synthesis of a variety of derivatives with modified properties.

Ester Hydrolysis to Carboxylic Acids

The ethoxycarbonyl group of Pyridinium (B92312), 4-(ethoxycarbonyl)-1-methyl- can be hydrolyzed to the corresponding carboxylic acid, yielding 4-carboxy-1-methylpyridinium. This reaction is a fundamental transformation that converts the neutral ester into an anionic carboxylate group (at appropriate pH), significantly altering the molecule's solubility and electronic properties.

The hydrolysis is typically achieved under acidic or basic conditions. In acid-catalyzed hydrolysis, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfers and elimination of ethanol, yields the carboxylic acid. youtube.comkhanacademy.org This process is reversible and is the reverse of the Fischer esterification. youtube.com

A relevant example, though on a related piperidone system, involves the refluxing of 1-methyl-3-carbethoxy-4-piperidone hydrochloride in 20% hydrochloric acid. This process results in hydrolysis of the ester followed by decarboxylation to yield 1-methyl-4-piperidone. chemicalbook.com For Pyridinium, 4-(ethoxycarbonyl)-1-methyl-, the aromatic nature of the pyridinium ring prevents decarboxylation, and the stable product is 4-carboxy-1-methylpyridinium, which can be isolated as a salt, such as 4-carboxy-1-methylpyridinium chloride. nih.gov

Under alkaline conditions, hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This process, known as saponification, is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. youtube.com

Table 1: Comparison of Hydrolysis Products

| Starting Material | Product of Hydrolysis | Key Transformation |

|---|---|---|

| Pyridinium, 4-(ethoxycarbonyl)-1-methyl- | 4-Carboxy-1-methylpyridinium | Ester to Carboxylic Acid |

Amidation and Other Carboxyl Derivatives

The ethoxycarbonyl group serves as a precursor for other carboxyl derivatives, most notably amides. Amidation can be achieved by reacting Pyridinium, 4-(ethoxycarbonyl)-1-methyl- with a primary or secondary amine. This transformation replaces the ethoxy group (-OEt) with an amino group (-NRR'), leading to the formation of N-substituted 4-(aminocarbonyl)-1-methylpyridinium salts.

For instance, analogues of the antiviral drug Amizon®, which is 4-(benzylcarbamoyl)-1-methylpyridinium iodide, have been synthesized from isonicotinic acid esters. researchgate.net A direct example is the synthesis of 4-[(benzylamino)carbonyl]-1-methylpyridinium chloride. This synthesis was performed by reacting benzylamide of isonicotinic acid with chloromethane (B1201357) in an autoclave at elevated temperature and pressure. nih.gov The resulting amide derivatives often exhibit distinct biological activities and physicochemical properties compared to the parent ester. nih.gov

The general reaction scheme involves the nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the ester. The reaction may require heating or catalysis depending on the reactivity of the amine. This method allows for the introduction of a wide variety of substituents on the amide nitrogen, creating a library of derivatives for further study.

Substituent Effects on the Pyridinium Ring

The introduction of additional substituents onto the pyridinium ring provides a powerful means to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and intermolecular interactions.

Electronic and Steric Modulation by Additional Substituents

The electronic nature of the pyridinium ring can be modulated by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The positively charged nitrogen atom makes the pyridinium ring inherently electron-deficient. researchgate.net

Electronic Effects : Adding EWGs (e.g., -NO₂, -CN) further increases the ring's electrophilicity, making it more susceptible to nucleophilic attack. Conversely, EDGs (e.g., -CH₃, -OCH₃) can partially mitigate the positive charge, decreasing its electrophilicity. researchgate.netnih.gov These effects can be quantified using Hammett substituent constants, which correlate well with changes in reactivity and properties like basicity. nih.govacs.org For example, in studies of cation-π interactions, electron-donating substituents on an aromatic ring lead to a strong attractive interaction with a pyridinium cation, while electron-withdrawing groups can lead to repulsion. nih.gov This demonstrates the sensitivity of the pyridinium system to the electronic environment. nih.gov

Steric Effects : The size and position of substituents can introduce steric hindrance, which can influence the molecule's conformation and its ability to interact with other molecules. For example, bulky groups adjacent to the reactive center can shield it from attack, thereby slowing down reaction rates. bris.ac.ukrsc.org The interplay between electronic and steric effects is crucial; a substituent might be electronically activating but sterically hindering, leading to complex effects on reactivity. researchgate.netresearchgate.net

Table 2: Predicted Effects of Substituents on the Pyridinium Ring

| Substituent Type | Example | Effect on Ring Electronics | Predicted Impact on Reactivity |

|---|---|---|---|

| Electron-Withdrawing | -NO₂ | Increases electrophilicity | Enhances susceptibility to nucleophiles |

| Electron-Donating | -OCH₃ | Decreases electrophilicity | Reduces susceptibility to nucleophiles |

| Sterically Bulky | -C(CH₃)₃ | Hinders access to ring positions | May decrease reaction rates at nearby sites |

Positional Isomerism and its Impact on Properties

The position of the ethoxycarbonyl group on the pyridinium ring significantly impacts the compound's properties. The three main positional isomers would be 2-(ethoxycarbonyl), 3-(ethoxycarbonyl), and the parent 4-(ethoxycarbonyl)-1-methylpyridinium. These isomers of pyridine (B92270) carboxylic acids and their derivatives are known as picolinates (2-), nicotinates (3-), and isonicotinates (4-), respectively. nih.gov

The location of the electron-withdrawing ethoxycarbonyl group relative to the positively charged nitrogen atom governs the electronic distribution within the ring and the steric environment around the ester.

2-Position (ortho) : The ester group is adjacent to the nitrogen. This proximity can lead to significant steric and electronic interactions. Steric hindrance from the N-methyl group could influence the conformation of the ester. Electronically, the inductive effect of the positive nitrogen is strongest at this position.

3-Position (meta) : The ester group is further from the nitrogen. The direct resonance effect with the nitrogen is less pronounced compared to the 2- and 4-positions.

4-Position (para) : The ester group is directly opposite the nitrogen. This allows for maximum resonance interaction, where the electron-withdrawing character of the ester group can effectively delocalize the positive charge.

Studies on related isomeric systems have shown that the substituent position has a significant impact on spectroscopic data and chemical reactivity. For example, in a series of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers, the position of a methyl substituent was found to have a notable effect on the FTIR and NMR spectra due to varying inductive and steric effects. nih.govukm.edu.my Similarly, the isomeric position of carboxylate groups in ligands used for coordination polymers dictates the final structure and properties, such as luminescence, of the resulting materials. mdpi.com Therefore, moving the ethoxycarbonyl group from the 4-position to the 2- or 3-position would be expected to produce isomers with distinct physical and chemical characteristics.

N-Alkyl Group Variations

The synthesis of N-alkyl pyridinium salts is generally straightforward, often involving the reaction of the parent pyridine (in this case, ethyl isonicotinate) with an alkyl halide (e.g., R-I or R-Br). nih.govresearchgate.net This reaction, known as the Menshutkin reaction, allows for the introduction of a wide range of alkyl groups, from small (ethyl, propyl) to long-chain (octyl, dodecyl, cetyl) substituents. nih.govsemanticscholar.org

Increasing the length of the N-alkyl chain significantly enhances the compound's surfactant properties. nih.gov For instance, pyridinium salts with long N-alkyl chains (C8 to C20) are well-known cationic surfactants that can form micelles in aqueous solutions. nih.govsemanticscholar.org The critical micelle concentration (CMC) and other surfactant characteristics are dependent on the chain length.

The nature of the N-alkyl group also affects the reactivity of the pyridinium salt. N-alkylpyridinium salts can act as electrophiles in various reactions. researchgate.netchemrxiv.org For example, they are used in nickel-catalyzed cross-electrophile coupling reactions and can undergo dearomatization via addition at the C-4 position in Morita-Baylis-Hillman reactions. researchgate.netchemrxiv.org The size and nature of the N-alkyl group can influence the efficiency and selectivity of these transformations.

Table 3: Properties of N-Alkyl-4-(ethoxycarbonyl)pyridinium Analogues

| N-Alkyl Group | Expected Primary Change | Potential Application |

|---|---|---|

| Methyl (CH₃) | Baseline | General chemical intermediate |

| Ethyl (C₂H₅) | Minor increase in size/lipophilicity | Chemical intermediate |

| Dodecyl (C₁₂H₂₅) | Significant increase in lipophilicity | Cationic surfactant, phase-transfer catalyst |

| Benzyl (CH₂Ph) | Introduction of aromatic group | Modified electronic/steric properties, synthetic reagent |

Impact of N-Alkyl Chain Length and Branching